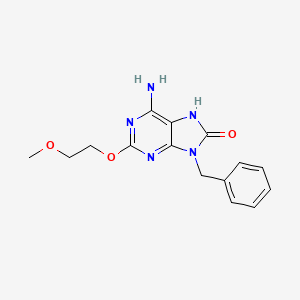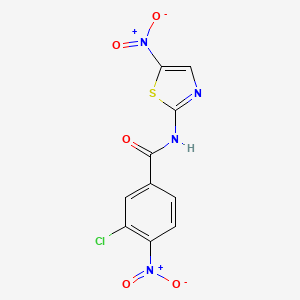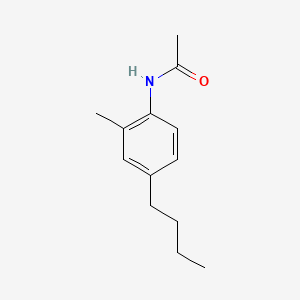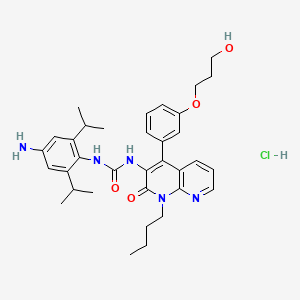
泛酸钙
描述
Sodium Pantothenate, also known as Vitamin B5, is a water-soluble vitamin discovered by Roger J. Williams in 1919 . It is an essential nutrient for many animals as it is required to synthesize coenzyme-A (CoA), as well as to synthesize and metabolize proteins, carbohydrates, and fats . It is commonly found as its alcohol analog, the provitamin panthenol, and as calcium pantothenate .
Synthesis Analysis
Sodium Pantothenate can be synthesized biologically using pantothenate synthetase (PS) as the key enzyme . This method avoids the tedious and time-consuming optical resolution process . The PS from Corynebacterium glutamicum exhibited a specific activity of 205.1 U/mg and a turnover number of 127.6 s-1 .
Molecular Structure Analysis
The molecular formula of Sodium Pantothenate is C9H16NNaO5 . Its average mass is 241.217 Da and its monoisotopic mass is 241.092621 Da .
Chemical Reactions Analysis
Sodium Pantothenate is used in the synthesis of coenzyme A (CoA) . CoA is thought to act as a carrier molecule, allowing the entry of acyl groups into cells . These acyl groups are used as substrates in the tricarboxylic acid cycle to generate energy and in the synthesis of fatty acids, cholesterol, and acetylcholine .
Physical And Chemical Properties Analysis
Sodium Pantothenate is a highly hygroscopic, water-soluble, crystalline solid . It has a melting point between 170 and 200°C .
科学研究应用
D-泛酸的生物合成
D-泛酸 (DPA) 与多种生物功能相关,其缺乏会导致人类代谢和能量紊乱 . 生物合成途径采用泛酸-β-丙氨酸连接酶 (PBL) 作为关键酶,避免了繁琐且耗时的光学拆分过程 . 这一过程对于 DPA 的生物合成至关重要 .
食物强化
用 DPA 强化食品是解决 DPA 缺乏风险的可行选择 . 本研究中改进的 DPA 生产方法有利于其应用于强化食品,满足新兴的营养需求 .
代谢中的作用
DPA 在降低患有血脂异常人群的胆固醇水平方面发挥着潜在作用 . 血脂异常是指血液中脂肪或脂类浓度异常高 (例如低密度脂蛋白,LDL) 以及高密度脂蛋白 (HDL) 含量低 .
维生素 B5 在护发中的作用
外用维生素 B5 (泛醇) 通过成纤维细胞的增殖和分化以及表皮上皮化的诱导,具有显著的再生特性 . 泛醇与头发纤维结合,覆盖其表面,使其外观更亮泽,因此它是洗发水和护发素的常见成分 .
酶代谢中的作用
维生素 B5 是 70 多种参与脂肪酸、蛋白质、碳水化合物代谢以及雄激素和类固醇激素生成的酶所必需的 . 它对辅酶 A (CoA) 的合成和维持至关重要,CoA 是许多酶过程的辅因子和酰基载体 .
生物催化生产
D-泛酸在饲料、食品、化工和制药行业有着广泛的应用 . 其生物合成途径采用泛酸合成酶 (PS) 作为关键酶,具有吸引力,因为它避免了繁琐且耗时的光学拆分过程 .
作用机制
Target of Action
Sodium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .
Mode of Action
Sodium pantothenate interacts with its targets by being incorporated into CoA . This incorporation is crucial for the synthesis and maintenance of CoA, which is involved in over 70 different enzymatic reactions in the body .
Biochemical Pathways
Sodium pantothenate plays a key role in the biosynthesis of CoA, a universal and essential cofactor involved in a myriad of metabolic reactions . These include the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
Sodium pantothenate is absorbed in the intestine and is then hydrolyzed in the intestine to coenzyme A . The absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours .
Result of Action
The result of sodium pantothenate’s action is the production of CoA, which is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .
Action Environment
The action of sodium pantothenate can be influenced by environmental factors. For instance, food can delay absorption by 2 hours and increase the area under the curve (AUC) by 55% . Furthermore, the form of pantothenic acid used can affect its stability. For example, calcium pantothenate is more chemically stable than sodium pantothenate and free pantothenic acid, making it more suitable for dietary supplements and animal feed .
安全和危害
生化分析
Biochemical Properties
Sodium pantothenate is a precursor in the biosynthesis of coenzyme A (CoA), an essential coenzyme involved in numerous biochemical reactions. CoA is crucial for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the degradation of proteins. Sodium pantothenate interacts with several enzymes, including pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid to 4’-phosphopantothenic acid, the first step in CoA biosynthesis . Additionally, sodium pantothenate is involved in the formation of acyl carrier protein, which is essential for fatty acid synthesis .
Cellular Effects
Sodium pantothenate influences various cellular processes by serving as a precursor to coenzyme A. It plays a significant role in cellular metabolism, including the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine, a neurotransmitter. Sodium pantothenate affects cell signaling pathways and gene expression by modulating the activity of CoA-dependent enzymes . It also contributes to the maintenance of cellular redox balance and energy homeostasis .
Molecular Mechanism
At the molecular level, sodium pantothenate exerts its effects through the synthesis of coenzyme A. The process begins with the phosphorylation of pantothenic acid by pantothenate kinase, followed by a series of enzymatic reactions that produce CoA. Sodium pantothenate binds to and activates various enzymes involved in metabolic pathways, including acetyl-CoA carboxylase and fatty acid synthase . These interactions facilitate the transfer of acyl groups, which are essential for energy production and biosynthetic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pantothenate can vary over time. Sodium pantothenate is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that sodium pantothenate maintains its efficacy in promoting cellular growth and metabolism over extended periods. Its stability can be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that sodium pantothenate supports sustained cellular function and energy production .
Dosage Effects in Animal Models
The effects of sodium pantothenate vary with different dosages in animal models. At optimal doses, sodium pantothenate supports normal growth, development, and metabolic function. Excessive doses can lead to adverse effects such as diarrhea and water retention . Studies have shown that sodium pantothenate is well-tolerated at recommended levels, but high doses may cause toxicity and disrupt metabolic processes .
Metabolic Pathways
Sodium pantothenate is involved in several metabolic pathways, primarily through its role in coenzyme A synthesis. Coenzyme A is essential for the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine . Sodium pantothenate interacts with enzymes such as pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase, which are involved in the sequential steps of CoA biosynthesis . These interactions facilitate the conversion of nutrients into energy and support various anabolic and catabolic processes .
Transport and Distribution
Sodium pantothenate is absorbed in the intestine and transported into the bloodstream via active transport mechanisms . It is distributed throughout the body, with red blood cells playing a significant role in its transport . Sodium pantothenate is taken up by cells through sodium-dependent multivitamin transporters (SMVT), which facilitate its entry into tissues . Once inside the cells, sodium pantothenate is converted to coenzyme A and distributed to various cellular compartments .
Subcellular Localization
Within cells, sodium pantothenate is localized in the cytoplasm, where it undergoes conversion to coenzyme A. Coenzyme A is then distributed to various subcellular compartments, including mitochondria, where it participates in the citric acid cycle and fatty acid oxidation . Sodium pantothenate also localizes to the endoplasmic reticulum and peroxisomes, where it is involved in lipid metabolism and detoxification processes . The subcellular localization of sodium pantothenate is essential for its role in maintaining cellular energy balance and metabolic function .
属性
IUPAC Name |
sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTHJBOWLPZUOI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-81-2 | |
| Record name | Sodium D-pantothenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)



![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)
![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1681830.png)





